molecular formula C15H26O2 B1157654 10(14)-Cadinene-4,5-diol CAS No. 672336-50-4

10(14)-Cadinene-4,5-diol

Cat. No.: B1157654
CAS No.: 672336-50-4
M. Wt: 238.37 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

10(14)-Cadinene-4,5-diol is a naturally occurring sesquiterpene alcohol. This compound is part of the cadinene family, which is known for its presence in essential oils and its significant biological activities. The structure of this compound includes a cadinene skeleton with hydroxyl groups at the 4th and 5th positions, making it a diol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10(14)-Cadinene-4,5-diol typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the cadinene skeleton.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 10(14)-Cadinene-4,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Properties

IUPAC Name

(1S,2S,4aR,8S,8aS)-2-methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)14(16)13(11)12/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVXKPUFGSPUGZ-YTFOTSKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=C)C2C1C(C(CC2)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1[C@@H]([C@@](CC2)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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